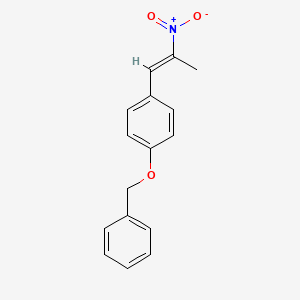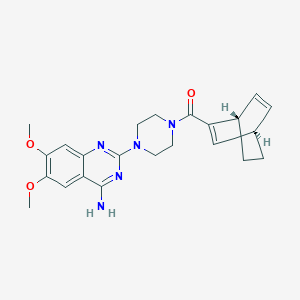
Prazobind
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prazobind is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an alpha-1 adrenoceptor antagonist, which makes it valuable in the treatment of conditions such as hypertension and benign prostatic hyperplasia.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prazobind involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 3,4-dimethoxyaniline, undergoes nitration to form 3,4-dimethoxynitrobenzene.
Reduction: The nitro group is reduced to an amine, yielding 3,4-dimethoxyaniline.
Cyclization: The amine reacts with cyanamide and triphosgene to form 2-chloro-4-amino-6,7-dimethoxyquinazoline.
Substitution: The quinazoline derivative is then reacted with piperazine to form the intermediate [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]methanone.
Final Coupling: The intermediate undergoes a coupling reaction with bicyclo[2.2.2]octa-2,5-dienylmethanone to yield the final product
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic route to enhance yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Prazobind undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, particularly at the chloro substituent
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or tetrahydrofuran.
Substitution: Piperazine in the presence of a base like potassium carbonate
Major Products
The major products formed from these reactions include various quinazoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
Biologically, Prazobind is studied for its interactions with various biological targets, including enzymes and receptors. It is particularly noted for its role as an alpha-1 adrenoceptor antagonist .
Medicine
Medically, this compound is investigated for its potential therapeutic effects in treating hypertension and benign prostatic hyperplasia. Its ability to selectively bind to alpha-1 adrenoceptors makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry .
Mechanism of Action
The mechanism of action of Prazobind involves its binding to alpha-1 adrenoceptors. By antagonizing these receptors, the compound inhibits the vasoconstrictive action of catecholamines, leading to vasodilation and a subsequent decrease in blood pressure. This mechanism is particularly beneficial in the treatment of hypertension .
Comparison with Similar Compounds
Similar Compounds
Doxazosin: Another alpha-1 adrenoceptor antagonist used to treat hypertension and benign prostatic hyperplasia.
Terazosin: Similar in structure and function, used for the same medical conditions.
Prazosin: Also an alpha-1 adrenoceptor antagonist with similar therapeutic applications.
Uniqueness
What sets Prazobind apart is its unique bicyclo[2.2.2]octa-2,5-dienylmethanone moiety, which may confer additional pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy and reduced side effects .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(1S,4R)-2-bicyclo[2.2.2]octa-2,5-dienyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-30-19-12-17-18(13-20(19)31-2)25-23(26-21(17)24)28-9-7-27(8-10-28)22(29)16-11-14-3-5-15(16)6-4-14/h3,5,11-15H,4,6-10H2,1-2H3,(H2,24,25,26)/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXRJJCMLRPJOF-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC5CCC4C=C5)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=C[C@@H]5CC[C@H]4C=C5)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
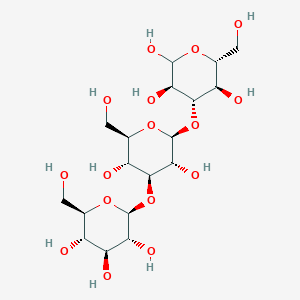
![N-cyclohexylcyclohexanamine;(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfanylpyrrolidine-2-carboxylic acid](/img/structure/B8119689.png)

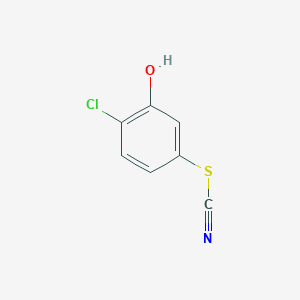

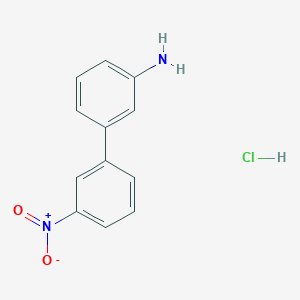

![methyl (1R,4S,5R,9S,10R,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B8119751.png)
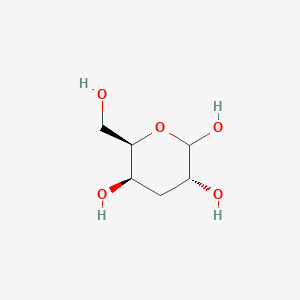
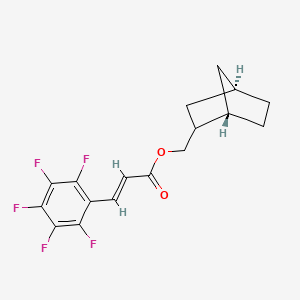

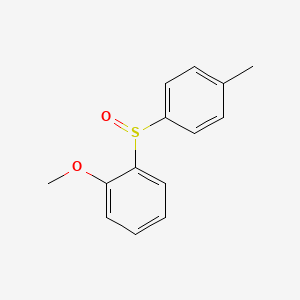
![[(4-Amino-3-methoxyphenyl)sulfanyl]formonitrile](/img/structure/B8119770.png)
